1-溴-2-(环丙基甲氧基)苯

描述

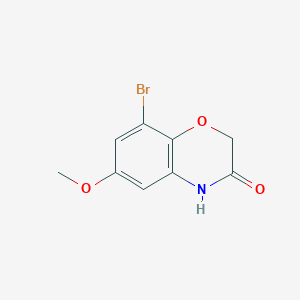

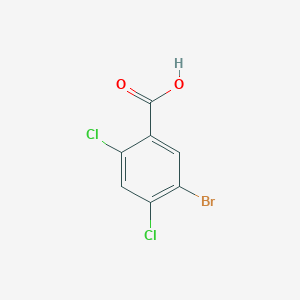

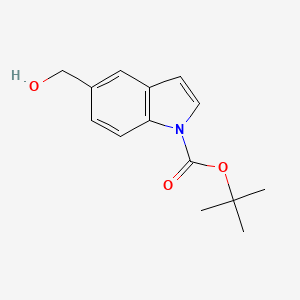

The compound 1-Bromo-2-(cyclopropylmethoxy)benzene is a brominated benzene derivative with a cyclopropylmethoxy substituent at the second position. This structure suggests potential reactivity due to the presence of the bromine atom, which is commonly involved in substitution reactions, and the strained cyclopropyl group that may undergo ring-opening reactions under certain conditions.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve various strategies, including electrophilic aromatic substitution where bromine is introduced into the benzene ring. For instance, the synthesis of complex brominated structures such as 1-bromo-2-(cyclopropylidenemethyl)benzene involves palladium-catalyzed reactions, which can generate various cyclized products depending on the ligands and conditions used . Additionally, the synthesis of related compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol demonstrates the use of multi-step synthetic routes starting from simpler brominated precursors .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite complex, with the potential for various interactions such as C–H···Br, C–Br···Br, and C–Br···π, as seen in the X-ray structure determinations of similar compounds . These interactions can significantly influence the packing and stability of the crystal structure of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions. For example, 1-bromo-2-(cyclopropylidenemethyl)benzene can participate in domino reactions to form complex polycyclic structures . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. Cyclopropyl groups can also be involved in ring-opening reactions, as seen in the synthesis of juvenile hormone analogs from 1-bromo-2-ethoxycyclopropyllithium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-(cyclopropylmethoxy)benzene would be influenced by the presence of the bromine atom and the cyclopropylmethoxy group. Bromine atoms typically increase the density and boiling point of the compounds due to their high atomic weight and the possibility of intermolecular interactions. The cyclopropyl group may confer additional reactivity, and the methoxy group could affect the solubility of the compound in organic solvents.

科学研究应用

分子合成与多样性

1-溴-2-(环丙基甲氧基)苯及其衍生物在分子合成领域中被广泛应用,主要作为起始物或中间体。例如,它在钯催化下与2-炔基酚反应,生成吲哚并[1,2-c]色酮,从易得材料中提高分子复杂性和多样性 (Pan et al., 2014)。

异吲哚的合成

此外,它参与了1-取代3-烷氧基-1H-异吲哚的两步合成过程。这个过程涉及从1-溴-2-(二烷氧基甲基)苯衍生的化合物与腈的反应,随后是酸催化的环化反应,展示了它在创造复杂有机化合物中的作用 (Kuroda & Kobayashi, 2015)。

天然产物合成

此外,1-溴-2-(环丙基甲氧基)苯衍生物在合成具有生物活性的天然产物中起着重要作用。一个显著的例子是首次合成一种天然产物,涉及与甲氧基甲基取代的芳基甲醚的反应,展示了它在天然产物化学领域的重要性 (Akbaba et al., 2010)。

材料科学应用

在材料科学中,这种化合物的衍生物被用作硫醇端基分子导线的构建模块,表明它们在开发电子等领域的新材料中的重要性 (Stuhr-Hansen et al., 2005)。

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

1-bromo-2-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXPTSUWKTZRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619999 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494773-67-0 | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494773-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)